4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C18H14F2N2O4S2 It is characterized by the presence of fluorine atoms and sulfonamide groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of fluorine atoms and sulfonamide groups. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfonamide groups play a crucial role in the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-{[(4-fluorobenzyl)sulfanyl]phenyl)benzenesulfonamide
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
4-FLUORO-N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific arrangement of fluorine atoms and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14F2N2O4S2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14F2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H |
InChI Key |
YKXHCUHLEQQJBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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